Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative with a trifluoromethyl group and a chloro substituent
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloro-6-methylquinoline-3-carboxylate as the starting material.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions with a suitable base, such as triethylamine, and a catalyst, such as copper(I) iodide, to facilitate the trifluoromethylation.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process, where the reagents are added sequentially under controlled conditions.
Purification: The product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation to form quinone derivatives.
Reduction: Reduction reactions can be performed to reduce the quinoline ring or the carboxylate group.
Substitution: Substitution reactions can occur at the chloro and trifluoromethyl positions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a catalyst like palladium.
Major Products Formed:
Oxidation Products: Quinone derivatives and hydroquinones.
Reduction Products: Reduced quinoline derivatives and carboxylic acids.
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to understand the interaction of quinoline derivatives with biological targets. Medicine: Industry: Utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile: Similar structure but different functional groups.
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: Similar core structure but lacks the carboxylate group.
Uniqueness: Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate is unique due to its combination of chloro, methyl, and trifluoromethyl groups on the quinoline ring, which imparts distinct chemical and physical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-6-3-4-8-7(5-6)10(14)9(12(19)20-2)11(18-8)13(15,16)17/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKCLBQCOXUGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2Cl)C(=O)OC)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501134118 | |
Record name | 3-Quinolinecarboxylic acid, 4-chloro-6-methyl-2-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501134118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384265-62-6 | |
Record name | 3-Quinolinecarboxylic acid, 4-chloro-6-methyl-2-(trifluoromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384265-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxylic acid, 4-chloro-6-methyl-2-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501134118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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